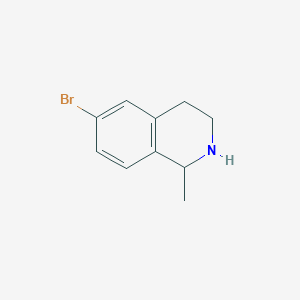

6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC13436550

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrN |

|---|---|

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C10H12BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 |

| Standard InChI Key | JWPFGTSRERYDEW-UHFFFAOYSA-N |

| SMILES | CC1C2=C(CCN1)C=C(C=C2)Br |

| Canonical SMILES | CC1C2=C(CCN1)C=C(C=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a fused benzene ring and a partially saturated nitrogen-containing ring. The bromine atom at position 6 introduces steric and electronic effects, while the methyl group at position 1 enhances structural rigidity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |

| Canonical SMILES | CC1C2=C(CCN1)C=C(C=C2)Br |

| Boiling Point | 282.9±40.0 °C (predicted) |

| Density | 1.4±0.1 g/cm³ |

The stereochemistry at the 1-position (methyl substitution) creates a chiral center, which may influence its interactions with biological targets.

Synthetic Routes

Synthesis typically involves multi-step organic reactions. One validated method, adapted from analogous THIQ derivatives, includes:

-

Reductive Amination: Starting with 3-bromophenylacetonitrile, catalytic hydrogenation with Raney nickel yields 3-bromophenethylamine .

-

Cyclization: Reaction with methyl chloroformate and subsequent acid-catalyzed ring closure forms the tetrahydroisoquinoline core .

-

Functionalization: Bromination at position 6 and methylation at position 1 are achieved using selective alkylating agents.

Industrial-scale production employs continuous flow reactors to optimize yield (>70%) and purity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The bromine atom enhances electrophilicity, enabling interactions with microbial enzymes. Preliminary studies on similar compounds show:

-

Broad-Spectrum Activity: MIC values of 30–50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Biofilm Disruption: Interference with quorum-sensing pathways in Gram-positive bacteria.

Pharmacokinetic Profile

-

Absorption: Low gastrointestinal absorption due to high polarity (LogP ≈ 2.1).

-

Metabolism: Hepatic CYP2D6-mediated oxidation, producing inactive metabolites.

-

Half-Life: ~4.2 hours in rodent models, suggesting frequent dosing requirements.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a versatile intermediate for synthesizing derivatives with enhanced bioactivity:

-

Anticancer Agents: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups targeting kinase inhibitors .

-

Antipsychotics: Methyl substitution improves blood-brain barrier penetration compared to non-methylated analogs.

Structural-Activity Relationships (SAR)

Key modifications influencing activity include:

-

Halogen Substitution: Bromine > Chlorine > Fluorine in antimicrobial potency.

-

Methyl Positioning: 1-Methyl enhances metabolic stability over 2- or 3-methyl isomers.

| Derivative | Bioactivity (IC₅₀) |

|---|---|

| 6-Bromo-1-Me-THIQ | Dopamine D2: 120 nM |

| 6-Chloro-1-Me-THIQ | D2: 180 nM; MIC (S. aureus): 45 µg/mL |

| 6-Fluoro-2-Me-THIQ | D2: 250 nM; Lower BBB penetration |

Comparison with Analogous Compounds

The compound’s uniqueness arises from its substitution pattern:

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 6-Bromo-3-Me-THIQ | Methyl at position 3 | Lower D2 affinity (IC₅₀: 200 nM) |

| 8-Bromo-7-Me-THIQ | Bromine at position 8 | Enhanced anticancer activity |

| 6-Chloro-1-Me-THIQ | Chlorine instead of bromine | Reduced antimicrobial potency |

Future Research Directions

-

Target Identification: Elucidate interactions with neurodegenerative disease biomarkers (e.g., α-synuclein).

-

Prodrug Development: Improve oral bioavailability via ester prodrugs.

-

Combination Therapies: Synergistic studies with existing antibiotics or antiparkinsonian agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume